Tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a bromomethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate typically involves the bromination of a suitable piperidine precursor. One common method is the bromination of tert-butyl 3-methylpiperidine-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a carboxylic acid or ketone .
Scientific Research Applications
Tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors or receptor ligands.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders or infections.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromide: Similar in structure but lacks the piperidine ring.
3-Bromomethyl-5-methylpiperidine: Similar but without the tert-butyl ester group.
Tert-butyl 3-methylpiperidine-1-carboxylate: Similar but without the bromomethyl group.
Uniqueness
Tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate is unique due to the combination of its bromomethyl group, piperidine ring, and tert-butyl ester. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-9-5-10(6-13)8-14(7-9)11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOQJIJXJPZWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934683-34-7 |
Source
|
Record name | tert-butyl 3-(bromomethyl)-5-methylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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